![molecular formula C8H6S2 B13619459 Benzo[b]thiophene-3-thiol](/img/structure/B13619459.png)
Benzo[b]thiophene-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-3-thiol is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring this compound is characterized by the presence of a thiol group (-SH) at the third position of the benzothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-thiol can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner . Another method involves the use of elemental sulfur and NaOtBu to enable a single-step synthesis of thiophene derivatives from 1,3-diynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free reactions and environmentally sustainable strategies, such as the use of EtOCS2K as a thiol surrogate, are gaining popularity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[b]thiophene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiophenes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-3-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzo[b]thiophene-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-3-thiol can be compared with other similar compounds, such as:
Benzothiophene: Lacks the thiol group, resulting in different chemical reactivity and applications.
Thiophene: A simpler structure with only a thiophene ring, used in different contexts in organic synthesis and materials science.
Benzofuran: Contains an oxygen atom instead of sulfur, leading to different electronic properties and applications.
Eigenschaften
Molekularformel |
C8H6S2 |
---|---|
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
1-benzothiophene-3-thiol |
InChI |
InChI=1S/C8H6S2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H |
InChI-Schlüssel |
MEKYQKBFMDDBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.